(3R)-3-(propan-2-yl)pyrrolidine hydrochloride (3R)-3-(propan-2-yl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1949805-98-4
VCID: VC8016668
InChI: InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
SMILES: CC(C)C1CCNC1.Cl
Molecular Formula: C7H16ClN
Molecular Weight: 149.66

(3R)-3-(propan-2-yl)pyrrolidine hydrochloride

CAS No.: 1949805-98-4

Cat. No.: VC8016668

Molecular Formula: C7H16ClN

Molecular Weight: 149.66

* For research use only. Not for human or veterinary use.

(3R)-3-(propan-2-yl)pyrrolidine hydrochloride - 1949805-98-4

Specification

CAS No. 1949805-98-4
Molecular Formula C7H16ClN
Molecular Weight 149.66
IUPAC Name (3R)-3-propan-2-ylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Standard InChI Key HMXLFEQWPFPEEX-FJXQXJEOSA-N
Isomeric SMILES CC(C)[C@H]1CCNC1.Cl
SMILES CC(C)C1CCNC1.Cl
Canonical SMILES CC(C)C1CCNC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring with an (R)-configured isopropyl group at the 3-position. The hydrochloride salt formation enhances solubility in polar solvents, a critical factor for its utility in biological assays. The stereochemistry is explicitly defined by the SMILES notation Cl.CC(C)[C@H]1CCNC1\text{Cl.CC(C)[C@H]1CCNC1}, confirming the (R)-enantiomer .

Table 1: Key Structural and Computational Data

PropertyValueSource
Molecular FormulaC7H16ClN\text{C}_7\text{H}_{16}\text{ClN}
Molecular Weight149.66 g/mol
TPSA (Topological Polar Surface Area)12.03 Ų
LogP (Partition Coefficient)1.67
Rotatable Bonds1

Stereochemical Significance

The (R)-configuration at the 3-position is pivotal for interactions with chiral biological targets. Enantiomeric purity is often achieved via asymmetric synthesis or resolution techniques, ensuring selectivity in pharmacological applications.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step protocols, including:

  • Ring Formation: Cyclization of γ-amino alcohols or reductive amination of ketones.

  • Asymmetric Induction: Use of chiral catalysts or auxiliaries to enforce the (R)-configuration.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Representative Synthetic Steps

StepMethodologyYield Optimization
Pyrrolidine FormationReductive amination of 3-isopropylpyrrolidinone60–75%
Chiral ResolutionDiastereomeric salt crystallization>90% ee

Industrial Scalability

Large-scale production requires optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and minimize byproducts. Industrial vendors report purities ≥98%, validated via HPLC and chiral chromatography .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Isopropyl Group: Enhances lipophilicity, improving blood-brain barrier permeability.

  • Pyrrolidine Ring: Constrains conformational flexibility, increasing target specificity.

Applications in Medicinal Chemistry

Building Block for Drug Discovery

The compound serves as a precursor for:

  • Antipsychotics: Analogues with substituted aryl groups show affinity for serotonin receptors.

  • Antidepressants: Derivatives inhibit norepinephrine reuptake in vitro.

Table 3: Therapeutic Applications of Derivatives

Derivative ClassTarget IndicationClinical Status
Aryl-pyrrolidinesSchizophreniaPreclinical
Carbamate-modifiedParkinson’s diseasePhase I

Catalytic Applications

In asymmetric catalysis, the chiral amine facilitates enantioselective transformations, such as Michael additions and aldol reactions.

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